

# Physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | 2-Amino-2-(4-fluorophenyl)acetonitrile |
| Cat. No.:      | B1270793                               |

[Get Quote](#)

## An In-depth Technical Guide to 2-Amino-2-(4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-2-(4-fluorophenyl)acetonitrile** is an organic compound of significant interest in medicinal chemistry and drug development. As a derivative of  $\alpha$ -aminonitriles, it serves as a versatile building block for the synthesis of more complex molecules, including  $\alpha$ -amino acids and various heterocyclic compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, making this compound a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential chemical reactivity and biological significance.

## Physicochemical Properties

The physical and chemical properties of **2-Amino-2-(4-fluorophenyl)acetonitrile** are summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted based on computational models. There is a discrepancy in

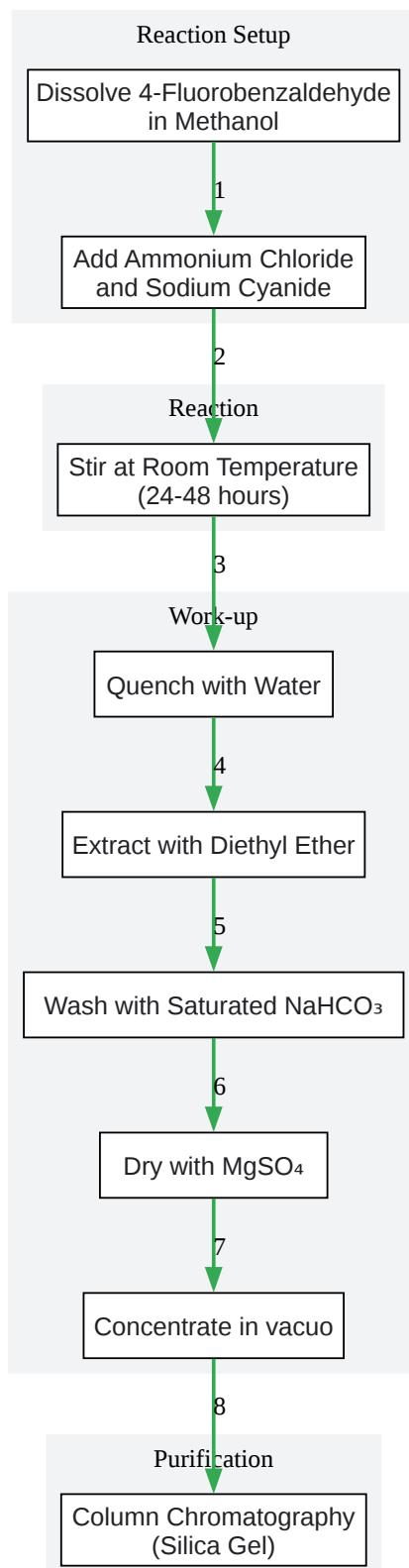
the reported physical state, with some sources indicating a solid with a high melting point, which may correspond to a salt form (e.g., hydrochloride), while the free base is likely to be a liquid or a low-melting solid at room temperature.

## General and Physical Properties

| Property          | Value                                             | Source              |
|-------------------|---------------------------------------------------|---------------------|
| CAS Number        | 56464-70-1                                        | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub>     | <a href="#">[1]</a> |
| Molecular Weight  | 150.15 g/mol                                      | <a href="#">[1]</a> |
| Physical State    | Reported as solid, but may be liquid as free base | <a href="#">[2]</a> |
| Melting Point     | 155-157 °C (likely a salt form)                   | <a href="#">[2]</a> |
| Boiling Point     | Not experimentally determined                     |                     |
| Density           | 1.208 g/cm <sup>3</sup> (predicted)               |                     |

## Chemical and Spectral Properties

| Property                        | Value                                                                                                                                                                | Source                                                      |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Solubility                      | Soluble in polar organic solvents                                                                                                                                    |                                                             |
| pKa                             | Not experimentally determined                                                                                                                                        |                                                             |
| <sup>1</sup> H NMR (Predicted)  | See Figure 1                                                                                                                                                         |                                                             |
| <sup>13</sup> C NMR (Predicted) | See Figure 2                                                                                                                                                         |                                                             |
| FTIR (Predicted Key Peaks)      | ~3400-3300 cm <sup>-1</sup> (N-H stretch), ~2240 cm <sup>-1</sup> (C≡N stretch), ~1600 cm <sup>-1</sup> (C=C aromatic stretch), ~1230 cm <sup>-1</sup> (C-F stretch) | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Mass Spec Fragmentation         | See Section 4.2                                                                                                                                                      |                                                             |


# Experimental Protocol: Strecker Synthesis

The most common method for the synthesis of  $\alpha$ -aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, a source of ammonia, and a cyanide source. The following is a detailed experimental protocol for the synthesis of **2-Amino-2-(4-fluorophenyl)acetonitrile**.

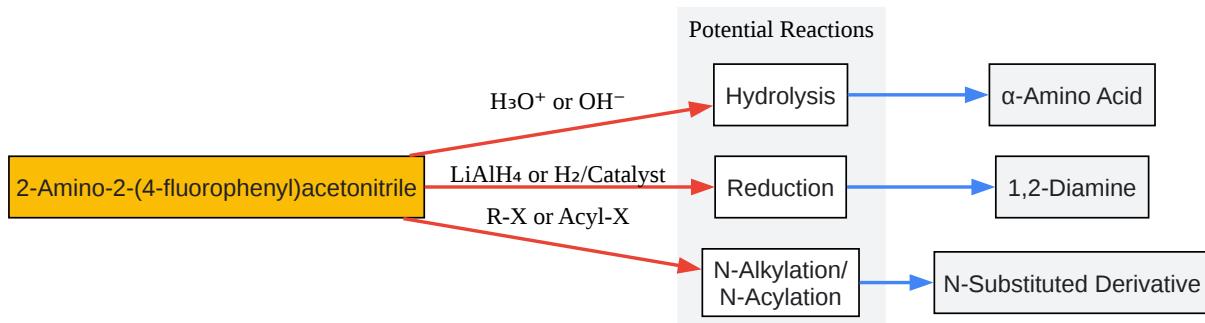
## Materials and Reagents

- 4-Fluorobenzaldehyde
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Sodium cyanide ( $\text{NaCN}$ )
- Methanol ( $\text{MeOH}$ )
- Water ( $\text{H}_2\text{O}$ )
- Diethyl ether ( $(\text{Et})_2\text{O}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid ( $\text{HCl}$ ) (for salt formation if desired)

## Reaction Workflow

[Click to download full resolution via product page](#)

**Figure 1:** Experimental workflow for the Strecker synthesis of **2-Amino-2-(4-fluorophenyl)acetonitrile**.


## Step-by-Step Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
- Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-Amino-2-(4-fluorophenyl)acetonitrile**.

## Chemical Reactivity and Stability

### General Reactivity

$\alpha$ -Aminonitriles are versatile intermediates due to the presence of both an amino and a nitrile group. The key reactive sites are the nucleophilic amino group and the electrophilic carbon of the nitrile.



[Click to download full resolution via product page](#)

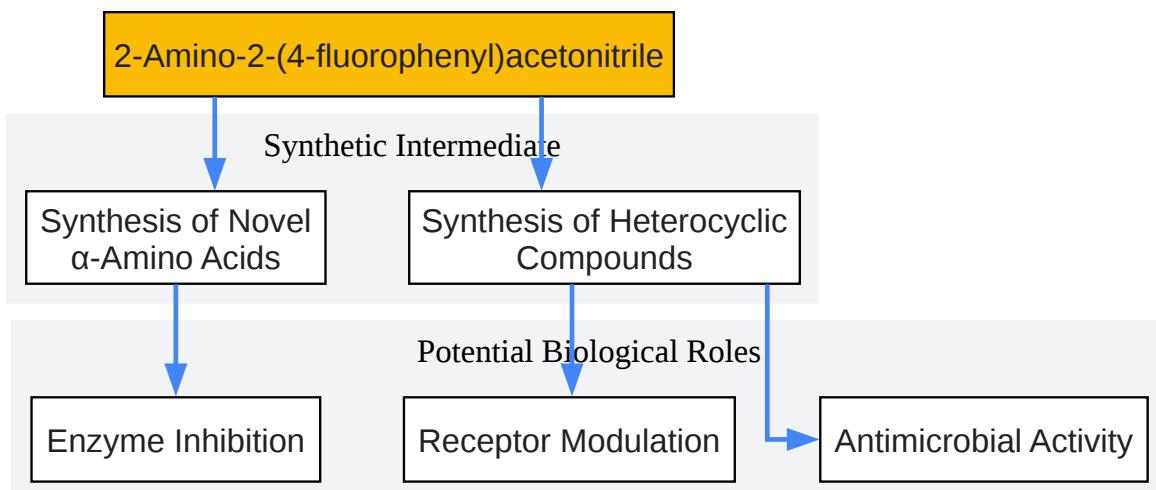
**Figure 2:** Potential chemical transformations of **2-Amino-2-(4-fluorophenyl)acetonitrile**.

- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding  $\alpha$ -amino acid, 2-amino-2-(4-fluorophenyl)acetic acid.
- Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or catalytic hydrogenation, leading to the formation of a 1,2-diamine.
- Reactions of the Amino Group: The primary amino group can undergo various reactions typical of amines, such as N-alkylation and N-acylation.

## Mass Spectrometry Fragmentation

The fragmentation of  $\alpha$ -aminonitriles in mass spectrometry is influenced by the presence of the amino and nitrile groups. Common fragmentation pathways include:

- Loss of HCN: A characteristic fragmentation pathway for nitriles.
- $\alpha$ -Cleavage: Cleavage of the bond adjacent to the amino group, leading to the formation of a resonance-stabilized iminium ion. For **2-Amino-2-(4-fluorophenyl)acetonitrile**, this would involve the loss of the phenyl group or the nitrile group.


- Loss of an Amino Group: Fragmentation involving the loss of the NH<sub>2</sub> group.

## Stability

**2-Amino-2-(4-fluorophenyl)acetonitrile** is expected to be moderately stable. As with many  $\alpha$ -aminonitriles, it may be susceptible to decomposition under strongly acidic or basic conditions, and at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

## Biological Significance and Potential Applications

While specific biological studies on **2-Amino-2-(4-fluorophenyl)acetonitrile** are limited, the broader class of  $\alpha$ -aminonitriles and their derivatives have shown a wide range of biological activities. The presence of the fluorophenyl moiety is a common feature in many modern pharmaceuticals, often enhancing drug efficacy.



[Click to download full resolution via product page](#)

**Figure 3:** Potential roles and applications of **2-Amino-2-(4-fluorophenyl)acetonitrile** in drug discovery.

- Enzyme Inhibition: Derivatives of  $\alpha$ -aminonitriles have been investigated as inhibitors of various enzymes, including proteases and kinases. The structural similarity to amino acids makes them potential candidates for targeting enzyme active sites.

- **Neurological Activity:** The aminonitrile scaffold is present in molecules with activity in the central nervous system. Further derivatization could lead to compounds with potential applications in treating neurological disorders.
- **Antimicrobial Agents:** Some aminonitrile derivatives have demonstrated antimicrobial properties.

The versatility of **2-Amino-2-(4-fluorophenyl)acetonitrile** as a synthetic precursor, combined with the favorable properties conferred by the fluorophenyl group, makes it a compound of high interest for the development of new chemical entities with therapeutic potential. Further research into its specific biological targets and mechanisms of action is warranted.

## Conclusion

**2-Amino-2-(4-fluorophenyl)acetonitrile** is a valuable building block for organic synthesis and drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, a practical protocol for its synthesis via the Strecker reaction, and an exploration of its chemical reactivity and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers working with this and related compounds.

## Predicted Spectral Data

The following are predicted NMR spectra for **2-Amino-2-(4-fluorophenyl)acetonitrile**. These are generated using computational models and should be used as a reference. Experimental verification is recommended.

<sup>1</sup>H NMR (Predicted) Aromatic protons: Multiplets in the range of  $\delta$  7.0-7.5 ppm. CH proton: A singlet or a multiplet (depending on coupling with the amino protons) around  $\delta$  4.5-5.0 ppm. NH<sub>2</sub> protons: A broad singlet that can appear over a wide range and is exchangeable with D<sub>2</sub>O.

<sup>13</sup>C NMR (Predicted) Aromatic carbons: Peaks in the range of  $\delta$  115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Nitrile carbon (C≡N): A peak around  $\delta$  120 ppm. CH carbon: A peak around  $\delta$  50-60 ppm.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-2-(4-fluorophenyl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270793#physical-and-chemical-properties-of-2-amino-2-(4-fluorophenyl)acetonitrile]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)